

In-Depth Technical Guide: CK1-IN-4

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Compound of Interest		
Compound Name:	CK1-IN-4	
Cat. No.:	B15544170	Get Quote

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Core Target and Mechanism of Action

CK1-IN-4 is an ATP-competitive inhibitor primarily targeting Casein Kinase 1 delta (CK1 δ), a serine/threonine kinase implicated in a multitude of cellular processes.[1][2][3] The inhibitory activity of **CK1-IN-4** against CK1 δ has been quantified with an IC50 value of 2.74 μ M.[1][2] Computational modeling suggests that **CK1-IN-4** interacts with the hinge region of the CK1 δ ATP-binding site, with a key bidentate hydrogen bond formed with the backbone of Leu85, a characteristic interaction for ATP-competitive inhibitors. This interaction blocks the binding of ATP, thereby preventing the phosphorylation of CK1 δ substrates.[2]

Quantitative Data

The following table summarizes the known inhibitory activity of **CK1-IN-4**. At present, a broad kinase selectivity profile against other CK1 isoforms and a wider kinase panel is not publicly available.

Target	IC50 (μM)
Casein Kinase 1δ (CK1δ)	2.74[1][2]

Experimental Protocols In Vitro Kinase Inhibition Assay (Radiometric)



This protocol outlines a standard radiometric assay to determine the IC50 value of **CK1-IN-4** against CK1 δ .

Materials:

- Recombinant human CK1δ (e.g., N-terminal GST-tagged)
- CK1 δ substrate (e.g., α -casein or a specific peptide substrate)
- [y-32P]ATP or [y-33P]ATP
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
- CK1-IN-4 (dissolved in DMSO)
- Phosphoric acid (for stopping the reaction)
- P81 phosphocellulose paper or similar filter membrane
- · Scintillation counter and scintillation fluid

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, a defined concentration of the CK1 δ substrate, and the desired concentration of ATP (often at or near the Km for ATP).
- Inhibitor Addition: Add varying concentrations of CK1-IN-4 (or DMSO as a vehicle control) to the reaction mixture.
- Enzyme Addition: Initiate the kinase reaction by adding recombinant CK1 δ to the mixture.
- Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range of enzyme activity.



- Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
- Quantification: Measure the amount of incorporated radioactivity on the filter papers using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of CK1-IN-4
 relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a cell-based assay to evaluate the neuroprotective effects of **CK1-IN-4** against a neurotoxic insult in the human neuroblastoma cell line SH-SY5Y.

Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
- Differentiating agent (e.g., retinoic acid)
- Neurotoxic agent (e.g., ethacrynic acid)[1]
- CK1-IN-4 (dissolved in DMSO)
- Cell viability reagent (e.g., MTT or resazurin)
- Plate reader

Procedure:

Cell Culture and Differentiation: Culture SH-SY5Y cells in standard conditions. To induce a
more neuron-like phenotype, differentiate the cells with a suitable agent like retinoic acid for



a specified period.

- Compound Treatment: Pre-treat the differentiated cells with various concentrations of CK1-IN-4 (and a vehicle control) for a defined duration.
- Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent such as ethacrynic acid to induce cell death.
- Incubation: Co-incubate the cells with the neurotoxin and CK1-IN-4 for a specified time (e.g., 24 hours).
- Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay.
 This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan product and measurement of absorbance at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative
 to the control cells (treated with vehicle only). A significant increase in cell viability in the
 presence of CK1-IN-4 compared to the neurotoxin-only treated cells indicates a
 neuroprotective effect.

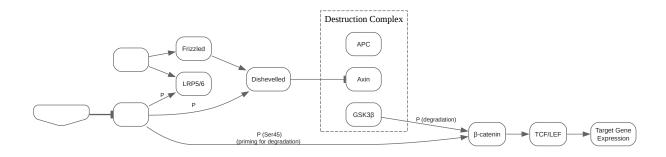
Signaling Pathways and Visualizations

CK1 δ is a key regulator in several critical signaling pathways. While the direct effects of **CK1-IN-4** on these pathways have not been extensively characterized, its inhibition of CK1 δ is predicted to modulate their activity.

Wnt/β-catenin Signaling Pathway

CK1 δ plays a dual role in the Wnt/ β -catenin pathway. It can phosphorylate β -catenin at Ser45, priming it for subsequent phosphorylation by GSK3 β and proteasomal degradation (negative regulation). Conversely, CK1 δ can also phosphorylate components of the LRP5/6 co-receptor and Dishevelled (DvI), promoting pathway activation (positive regulation). Inhibition of CK1 δ by CK1-IN-4 could therefore have complex, context-dependent effects on Wnt signaling.





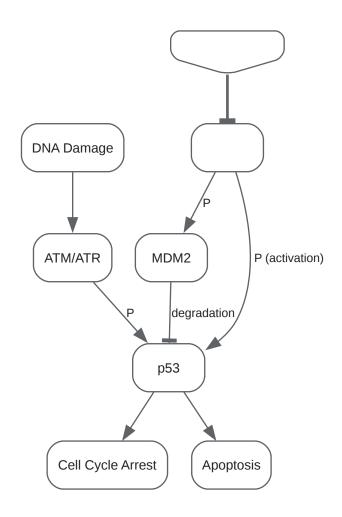
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Caption: Role of CK1 δ in the Wnt/ β -catenin signaling pathway and its inhibition by **CK1-IN-4**.

p53 Signaling Pathway

CK1 δ can directly phosphorylate the tumor suppressor p53 on multiple serine residues, leading to its activation and stabilization. This, in turn, can induce cell cycle arrest or apoptosis. Furthermore, CK1 δ can phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, which can either promote or inhibit p53 degradation depending on the context. By inhibiting CK1 δ , CK1-IN-4 may therefore modulate the p53-mediated cellular stress response.





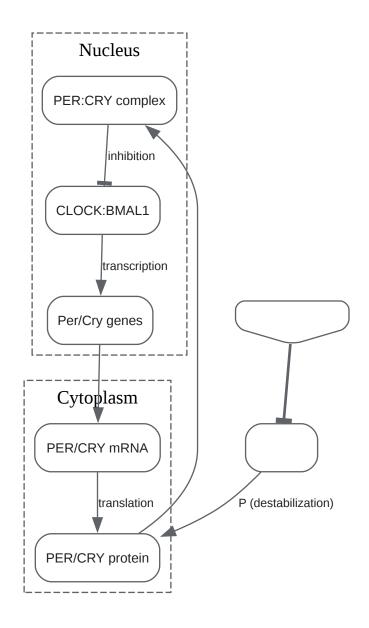
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Caption: Regulation of the p53 pathway by CK1 δ and its inhibition by **CK1-IN-4**.

Circadian Rhythm Regulation

CK1 δ is a core component of the molecular clock that governs circadian rhythms. It phosphorylates the PERIOD (PER) proteins, leading to their progressive phosphorylation, nuclear entry, and eventual degradation. The rate of PER phosphorylation by CK1 δ is a key determinant of the period length of the circadian clock. Inhibition of CK1 δ by small molecules is known to lengthen the circadian period. Therefore, **CK1-IN-4** is expected to modulate circadian rhythms.





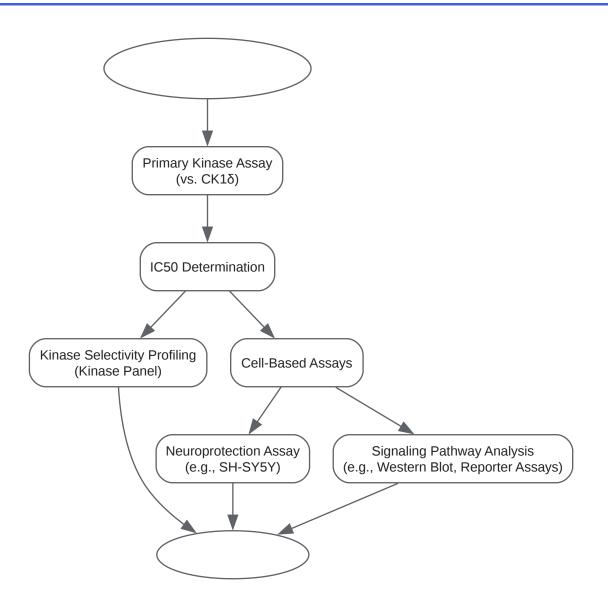
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Caption: The role of CK1 δ in the circadian clock and its potential modulation by CK1-IN-4.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a novel kinase inhibitor like **CK1-IN-4**.





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References

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- 2. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions [ricerca.unityfvg.it]
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